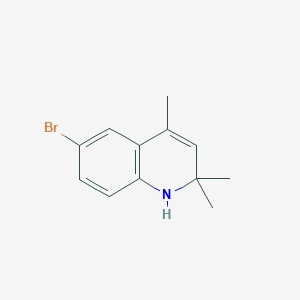

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPOSFWEURXXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444094 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91720-32-0 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS number

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS Number: 91720-32-0

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a halogenated derivative of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While its parent compound is a cornerstone antioxidant in the rubber industry, the introduction of a bromine atom at the 6-position significantly alters its electronic properties, making it a molecule of high interest for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, a robust synthesis protocol grounded in the Doebner-von Miller reaction, analytical characterization techniques, and a critical evaluation of its potential applications as a scaffold for novel therapeutics. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research environment.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core structure consists of a bicyclic dihydroquinoline system, featuring a gem-dimethyl group at the 2-position and a methyl group at the 4-position of the partially saturated heterocyclic ring. The strategic placement of a bromine atom on the aromatic ring at the 6-position is key to its functionality, often serving as a handle for further chemical modification or enhancing binding affinity to biological targets through halogen bonding.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 91720-32-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄BrN[1] |

| Molecular Weight | 252.15 g/mol |

| Canonical SMILES | CC1=CC(NC2=C1C=C(C=C2)Br)(C)C[1] |

| InChI Key | GQPOSFWEURXXNF-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 251.03096 Da | PubChem[1] |

| XLogP3 (Predicted) | 3.5 | PubChem[1] |

| Flash Point | 2 °C | International Laboratory USA |

| Appearance | Solid (inferred from parent compound) |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, THF, dichloromethane. | Inferred from TMQ[2] |

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[3][4] This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which is typically formed in situ from ketones or aldehydes. For the synthesis of the title compound, 4-bromoaniline is reacted with acetone.

The causality behind this choice is rooted in efficiency; acetone serves as the source for both the α,β-unsaturated ketone (mesityl oxide) and the enamine intermediate. The acid catalyst (e.g., HCl, HBF₄) is crucial as it protonates the carbonyl oxygen, activating it for nucleophilic attack and facilitating the necessary dehydration and cyclization steps.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of the final product.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1.0 eq) and acetone (10-15 eq). The large excess of acetone serves as both reactant and solvent.

-

Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the stirring mixture. The mixture will become warm.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification (Validation Step 1): Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product from unreacted starting materials and polymeric byproducts.

-

Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

To ensure the synthesized compound is the correct molecule and of high purity, a suite of spectroscopic methods is essential.

Table 3: Key Analytical Data for Structural Confirmation

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons on the bromo-substituted ring showing characteristic splitting patterns. - A singlet for the N-H proton (may be broad). - A vinylic proton signal near the methyl group at C4. - A singlet integrating to 6 protons for the gem-dimethyl group at C2. - A singlet integrating to 3 protons for the methyl group at C4. |

| ¹³C NMR | - Distinct signals for the 12 carbon atoms. - Quaternary carbon signals for C2 and the carbon attached to the gem-dimethyl groups. - A signal for the carbon atom bonded to bromine (C6) at a characteristic chemical shift. - Signals corresponding to the aromatic and vinyl carbons. |

| Mass Spec (EI/ESI) | - A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) showing a characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).[1] |

| Infrared (IR) | - An N-H stretching band around 3300-3400 cm⁻¹. - C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm⁻¹. - C=C stretching bands in the 1500-1600 cm⁻¹ region. |

Applications in Research and Drug Development

The true value of this compound for the target audience lies in its potential as a versatile scaffold in medicinal chemistry. The quinoline and quinazoline cores are privileged structures in drug discovery, with approved drugs like Gefitinib and Erlotinib targeting key proteins in oncology.[5] The introduction of a bromine atom at the 6-position is a common strategy to enhance biological activity.[6]

Potential Therapeutic Targets:

-

EGFR Inhibition: Studies on structurally related 6-bromo-quinazoline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6][7] The 6-bromo-dihydroquinoline scaffold could serve as a bioisostere or a novel core for developing new EGFR inhibitors.

-

Antiproliferative Agents: Beyond EGFR, various quinoline derivatives have shown broad cytotoxic activity against cancer cell lines like MCF-7 (breast) and SW480 (colon).[5][7] This compound is an ideal starting point for library synthesis to screen for new anticancer agents.

-

Prostaglandin F2α Inhibition: Recent computational studies have highlighted 6-bromo-quinoline analogues as potential inhibitors of prostaglandin F2α, a target associated with preterm labor.[8] This suggests a potential, unexplored therapeutic avenue for this scaffold.

Caption: Potential applications of the core scaffold in drug discovery.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related bromo-quinoline and dihydroquinoline compounds can be used to establish a robust safety profile.[9][10][11] The primary hazards are associated with acute toxicity and irritation.

Table 4: Hazard Identification and Safety Protocols

| Category | Guideline |

|---|---|

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environmental Hazard) - Inferred from parent compound TMQ[12] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][13][14] |

| Personal Protective Equipment (PPE) | - Eye/Face: Chemical safety goggles or face shield (EN166 compliant). - Skin: Chemical-resistant gloves (e.g., nitrile) and a lab coat. - Respiratory: Use only in a well-ventilated area or with a fume hood. If dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[10][15] |

| First Aid Measures | - Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[9][10] - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][10] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10][16] - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[9][15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[9][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10][16] |

| Incompatibilities | Strong oxidizing agents. May react exothermically with acids.[2][9] |

Conclusion and Future Outlook

This compound represents a compelling molecular scaffold that bridges the gap between industrial chemistry and modern drug discovery. Its straightforward synthesis from readily available starting materials makes it an accessible platform for extensive derivatization. While its parent compound's legacy is in materials science, the future of this bromo-derivative lies squarely in the realm of biomedical research. Future work should focus on synthesizing a library of analogues, exploring substitutions on the nitrogen atom and further functionalization of the aromatic ring, followed by systematic screening against panels of kinases and other enzymes implicated in human disease.

References

- 1. PubChemLite - this compound (C12H14BrN) [pubchemlite.lcsb.uni.lu]

- 2. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 13. chemscene.com [chemscene.com]

- 14. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline molecular weight

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of this compound, a halogenated derivative of the well-known antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, methodologies for its analytical characterization, and an exploration of its potential applications in medicinal chemistry and drug development. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of novel heterocyclic compounds.

Core Physicochemical Properties

This compound is a substituted dihydroquinoline. The introduction of a bromine atom at the 6-position significantly modifies its electronic properties and lipophilicity, which can influence its biological activity and metabolic stability. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 252.15 g/mol | |

| Molecular Formula | C₁₂H₁₄BrN | |

| Appearance | Expected to be a solid or viscous liquid | Inferred from related compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM) | [1] |

| CAS Number | 91720-32-0 |

Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the acid-catalyzed condensation reaction between an aniline and acetone.[2][3] This approach, a variation of the Skraup or Doebner-von Miller reaction, is robust and scalable. For the synthesis of the target compound, 4-bromoaniline serves as the key starting material.

Mechanistic Insight: The reaction proceeds through a series of acid-catalyzed steps. Initially, two molecules of acetone undergo a self-condensation to form mesityl oxide (an α,β-unsaturated ketone). The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack. Concurrently, the aniline's nitrogen atom is protonated, but a small equilibrium concentration of the free amine remains. This free 4-bromoaniline then attacks the protonated mesityl oxide in a Michael (1,4-conjugate) addition. The resulting intermediate undergoes an intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration to yield the stable dihydroquinoline ring system. The choice of a strong acid catalyst is crucial for promoting both the initial acetone condensation and the final cyclization steps.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-bromoaniline

-

Acetone (reagent grade)

-

Hydrochloric acid (concentrated) or another suitable acid catalyst

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acetone (3.0-4.0 eq).

-

Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., concentrated HCl, 0.2-0.5 eq) to the mixture. The addition is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (approximately 56-60°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (pH 8-9).

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Caption: A standard workflow for the analytical validation of a synthesized chemical compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is essential for determining the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.[4]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm).

-

Procedure:

-

Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 10 µL) onto the column.

-

Run the analysis and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Expected Results from Other Techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation.[5] The spectra should show characteristic signals for the aromatic protons, the vinyl proton, the N-H proton, and the distinct methyl groups.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[5] A high-resolution mass spectrum should show the correct molecular ion peak (or [M+H]⁺) with the characteristic isotopic pattern for a molecule containing one bromine atom.

Potential Applications in Drug Development

The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While this compound itself is not extensively studied, its parent compound and related analogues have demonstrated significant potential.

-

Antioxidant and Anti-inflammatory Activity: The core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a known potent antioxidant, historically used in industrial applications.[7] Its mechanism involves scavenging free radicals via the hydrogen atom on the secondary amine. The 6-hydroxy derivative has demonstrated hepatoprotective effects by reducing oxidative stress and inflammation in animal models.[8] The bromo-substituted analogue is a valuable tool compound to probe how halogenation affects these properties, potentially by altering the redox potential or protein-binding interactions.

Caption: Hypothesized mechanism for antioxidant and anti-inflammatory action of a dihydroquinoline derivative.

-

Anticancer Research: Quinoline and quinazoline scaffolds are integral to many anticancer agents.[9][10] For example, 6-bromo-quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors for their antiproliferative activity against cancer cell lines.[10][11] The 6-bromo-dihydroquinoline core could serve as a novel scaffold for developing new cytotoxic or targeted agents.

-

Radiation Sensitizer: A dimeric version, 6,6'-methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline), has been investigated in clinical trials as a radiation-sensitizing agent, suggesting that this chemical class can modulate cellular responses to radiation-induced damage.[12]

Conclusion

This compound is a synthetically accessible compound with a rich chemical heritage. Its molecular weight is 252.15 g/mol . Based on the well-documented biological activities of related dihydroquinolines, it represents a valuable scaffold for further investigation in drug discovery. Its potential as an antioxidant, anti-inflammatory, or anticancer agent warrants exploration. The synthetic and analytical protocols detailed in this guide provide a solid framework for researchers to produce, purify, and validate this compound, enabling further studies into its therapeutic potential.

References

- 1. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical trials with MTDQ /6,6'-methylene-bis (2,2,4-trimethyl-1,2-dihydroquinoline)/ an antioxidant with radiation sensitizing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Properties, Reactivity, and Applications

Abstract

This compound stands as a pivotal heterocyclic compound, integrating the core structure of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a known antioxidant, with a strategically placed bromine atom. This substitution transforms the molecule from a simple stabilizer into a versatile synthetic intermediate for pharmaceutical research and materials science. The bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide offers a comprehensive examination of its physical and chemical properties, proposes a robust synthetic pathway, and explores its reactivity and potential applications, particularly in the realm of drug development. It is intended for researchers and scientists who require a deep technical understanding of this valuable building block.

Introduction & Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its partially saturated form, 1,2-dihydroquinoline, retains significant biological potential while offering different conformational and electronic properties. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is widely recognized as an effective aminic antioxidant and stabilizer in the rubber industry.[2][3]

The introduction of a halogen, specifically bromine, onto this scaffold at the C-6 position dramatically enhances its utility. This modification provides a key functional group for synthetic chemists, enabling facile carbon-carbon and carbon-heteroatom bond formation. This strategic functionalization makes this compound a highly valuable precursor for generating libraries of novel compounds for biological screening and materials development.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 91720-32-0 | |

| Molecular Formula | C₁₂H₁₄BrN | [6] |

| Molecular Weight | 252.15 g/mol | |

| Canonical SMILES | CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | [6] |

| InChIKey | GQPOSFWEURXXNF-UHFFFAOYSA-N | [6] |

Predicted Physical Properties

Direct experimental data for this specific compound is not widely published. However, based on the properties of its parent compound (TMQ) and general principles of physical organic chemistry, the following properties can be predicted.

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | Off-white to light brown solid | The parent TMQ is a solid with a melting point of 48°C.[3] The addition of bromine typically increases melting point due to increased molecular weight and polarizability. |

| Melting Point | > 50 °C | Increased molecular weight and intermolecular forces compared to TMQ. |

| Boiling Point | > 300 °C | The related polymerized TMQ has a boiling point >315°C.[7] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, toluene, ethanol. | The parent TMQ is insoluble in water but soluble in various organic solvents.[8][9] The bromo-derivative is expected to exhibit similar solubility. |

| XlogP | 3.5 | [6] |

| Stability | Sensitive to prolonged exposure to air and light. | The dihydroquinoline ring can be susceptible to oxidation to form the aromatic quinoline. This sensitivity is noted for the parent TMQ.[8] |

Spectroscopic Profile

The structural characterization of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons: The protons on the bromo-substituted ring will appear as a multiplet system. The proton at C-5 will likely be a doublet, the one at C-7 a doublet of doublets, and the one at C-8 a doublet, with coupling constants typical for ortho and meta relationships. The signals will be downfield shifted compared to the unsubstituted analog.

-

Vinyl Proton: A singlet for the proton at C-3.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which will be dependent on solvent and concentration.

-

Methyl Protons: A sharp singlet integrating to six protons for the gem-dimethyl group at C-2, and a singlet integrating to three protons for the methyl group at C-4.

-

Data from the related 6-bromo-1,2,3,4-tetrahydroquinoline shows aromatic signals in the range of 6.5-7.5 ppm.[1][10]

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show 12 distinct carbon signals. The C-Br signal will be significantly shifted. Aromatic carbons will appear in the 110-150 ppm range. The quaternary C-2 and C-4, along with the methyl carbons, will be visible in the aliphatic region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. The monoisotopic mass is predicted to be 251.03096 Da.[6]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, characteristic of the secondary amine.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic/vinylic C-H.

-

C=C Stretches: Aromatic and vinylic C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

-

Synthesis & Handling

Proposed Synthetic Pathway: Acid-Catalyzed Cyclization

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines is the acid-catalyzed condensation of an aniline with acetone, a variation of the Skraup reaction.[2][11] For the target compound, this involves reacting 4-bromoaniline with acetone.

Reaction: 4-Bromoaniline + 2 Acetone → this compound

Step-by-Step Protocol:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq).

-

Reagent Addition: Add an excess of acetone (5-10 eq), which serves as both a reactant and a solvent.

-

Catalyst Introduction: Add a catalytic amount of a suitable acid catalyst, such as iodine (I₂) or tetrafluoroboric acid (HBF₄) (0.5-5 mol%).

-

Expertise & Experience Insight: While various acids can be used, iodine is effective and mild. HBF₄ has been shown to be highly efficient at very low loadings for similar Skraup-type reactions, making it a sustainable choice.[2] The acid catalyzes both the formation of the intermediate enamine/imine species and the subsequent intramolecular electrophilic aromatic substitution (cyclization).

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product typically requires purification to be suitable for further synthetic applications.

Caption: Post-synthesis purification and characterization workflow.

Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[13]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Health Hazards: Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled.[13][14]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[15]

Chemical Reactivity & Applications in Drug Development

The synthetic utility of this compound is rooted in the distinct reactivity of its two key components: the dihydroquinoline core and the aryl bromide.

Reactivity of the Dihydroquinoline Core

The 1,2-dihydroquinoline ring is an electron-rich enamine system. Its primary reactivity involves:

-

Oxidation: It can be oxidized to the corresponding aromatic 6-bromo-2,2,4-trimethylquinoline using various oxidizing agents. This provides access to a different class of substituted quinolines.

-

N-Functionalization: The secondary amine (N-H) can be alkylated, acylated, or used in coupling reactions to introduce substituents on the nitrogen atom.

The Aryl Bromide Handle: A Gateway to Molecular Diversity

The C-Br bond at the 6-position is the most valuable feature for drug development professionals. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of new C-C, C-N, and C-O bonds. Studies on related 6-bromo-tetrahydroquinolines have demonstrated high reactivity in these transformations.[4]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

-

Heck Coupling: Reaction with alkenes.

Logical Flow of a Drug Discovery Cascade

The compound serves as a starting point in a drug discovery program, enabling the rapid generation of a diverse library of analogues for screening.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C12H14BrN) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. recarroll.com [recarroll.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

Structure Elucidation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: A Multi-technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. The presence of the bromine atom offers a versatile synthetic handle for further molecular elaboration, making unambiguous characterization essential.[1] We present a holistic workflow, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and COSY). This guide moves beyond a simple recitation of data, focusing on the causal logic behind the experimental strategy and the synergistic interpretation of spectroscopic evidence to build a self-validating structural hypothesis.

Introduction: The Scientific Imperative

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] The specific target of this guide, this compound, is typically synthesized via a modified Skraup-type reaction, such as the Doebner-von Miller reaction, involving the condensation of 4-bromoaniline with acetone.[3][4] Given the potential for isomeric byproducts and rearrangements under acidic reaction conditions, a rigorous and multi-faceted approach to structure confirmation is not merely procedural—it is a prerequisite for reliable downstream applications in drug discovery and materials science.

This document outlines the logical progression of analysis, mirroring the workflow of an analytical chemist tasked with confirming the identity and purity of a newly synthesized batch of this target compound.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a puzzle where each spectroscopic technique provides a unique set of clues. Our strategy is sequential and cumulative: we first determine the molecular formula and confirm the presence of the key halogen, then identify the functional groups present, and finally assemble the precise atomic connectivity of the molecular framework.

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Experience: The first and most fundamental questions for a synthetic chemist are "Did I make a product of the correct mass?" and "Does it contain the expected elements?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for answering the first question, while the unique isotopic distribution of bromine provides a clear answer to the second.[5]

Trustworthiness: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in a highly characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. This isotopic signature is a self-validating piece of evidence for the presence of a single bromine atom in the molecule.[5][6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7]

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.[7]

-

Injector Temperature: 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Presentation: Expected Mass Spectrum Data

The mass spectrum provides two critical pieces of information: the molecular weight and the isotopic pattern confirming bromine's presence.

Caption: The characteristic M+ and M+2 isotopic pattern for a compound containing one bromine atom.

| Ion | Calculated m/z (Monoisotopic) | Expected Relative Intensity | Rationale |

| [M]⁺ | 251.0382 | ~100% | Molecular ion containing the ⁷⁹Br isotope.[8] |

| [M+2]⁺ | 253.0361 | ~98% | Molecular ion containing the ⁸¹Br isotope.[5] |

| [M-CH₃]⁺ | 236.0146 | Variable | Loss of a methyl group from the C2 position, exhibits a similar Br isotopic pattern. |

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique that acts as a "functional group fingerprint" for a molecule.[9] For our target, we are looking for definitive evidence of the N-H bond of the dihydroquinoline ring, the distinction between aromatic and aliphatic C-H bonds, and the characteristic aromatic C=C stretching vibrations.

Trustworthiness: The vibrational frequencies of specific bonds are well-characterized. The presence of a sharp peak around 3400 cm⁻¹ is strong evidence for a secondary amine (N-H), while its absence would immediately cast doubt on the proposed 1,2-dihydro structure.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Data Processing: Apply ATR correction to the resulting spectrum.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3395 | N-H Stretch | Confirms the presence of the secondary amine in the dihydroquinoline ring. A relatively sharp peak indicates a non-hydrogen-bonded amine. |

| 3050-3020 | Aromatic C-H Stretch | Indicates C-H bonds on the benzene ring portion of the molecule.[10] |

| 2980-2850 | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the three methyl groups and the C3 methylene proton.[10] |

| ~1600, ~1570, ~1480 | Aromatic C=C Stretch | These multiple bands are characteristic of the benzene ring, confirming the aromatic portion of the scaffold.[11] |

| ~1320 | C-N Stretch | Aromatic amine C-N stretching frequency. |

| 500-600 | C-Br Stretch | This peak in the fingerprint region can be weak but provides supportive evidence for the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[12] For complex molecules, 2D NMR techniques like COSY are essential to definitively link protons that are coupled to each other.[13]

Trustworthiness: The combination of chemical shift, integration (proton count), and splitting patterns (J-coupling) in ¹H NMR provides a rich dataset. When combined with ¹³C data and validated with 2D NMR, the resulting structural assignment is highly reliable. The self-validating system here is the consistency across all NMR experiments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D ¹H Spectrum Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

-

1D ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D ¹H-¹H COSY Spectrum Acquisition: Use a standard COSY pulse sequence to acquire the 2D correlation spectrum. This experiment reveals which protons are coupled (typically through 2 or 3 bonds).[13]

Data Presentation: Predicted NMR Data and Interpretation

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | d | 1H | H-5 | Aromatic proton ortho to the electron-donating amine group, showing coupling only to H-7. |

| ~7.10 | dd | 1H | H-7 | Aromatic proton coupled to both H-5 and H-8. |

| ~6.55 | d | 1H | H-8 | Aromatic proton ortho to the bromine atom, shifted upfield by the amine donor and coupled to H-7. |

| ~5.30 | s | 1H | H-3 | Vinylic proton on the dihydro-pyridine ring. Expected to be a singlet. |

| ~3.60 | br s | 1H | N-H | The amine proton. Often broad due to quadrupole relaxation and exchange. |

| ~1.95 | s | 3H | C4-CH₃ | Methyl group attached to the vinylic carbon (C4). |

| ~1.28 | s | 6H | C2-(CH₃)₂ | Two equivalent methyl groups at the C2 position, resulting in a large singlet. |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~143.5 | C8a | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| ~131.0 | C4 | Vinylic quaternary carbon attached to the methyl group. |

| ~130.5, 129.0, 125.0 | C5, C7, C8 | Aromatic CH carbons. |

| ~122.0 | C4a | Quaternary carbon at the ring junction. |

| ~121.5 | C3 | Vinylic CH carbon. |

| ~114.0 | C6 | Aromatic carbon directly bonded to bromine; its shift is attenuated. |

| ~52.0 | C2 | Aliphatic quaternary carbon bonded to nitrogen and two methyl groups. |

| ~30.0 | C2-(CH₃)₂ | Carbons of the two equivalent methyl groups at C2. |

| ~22.0 | C4-CH₃ | Carbon of the methyl group at C4. |

2D COSY: Confirming Connectivity

The COSY spectrum provides the final, definitive proof of the aromatic proton assignments. It will show cross-peaks that connect coupled protons.

Caption: Expected ¹H-¹H COSY correlations for the aromatic protons of the target molecule.

A critical cross-peak will appear between the signals at δ ~7.10 (H-7) and δ ~6.55 (H-8). Another will connect δ ~7.10 (H-7) and δ ~7.25 (H-5). The absence of a correlation between H-5 and H-8 confirms their meta-relationship, solidifying the 6-bromo substitution pattern.

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₁₂H₁₄BrN) and provides incontrovertible evidence of a single bromine atom through its unique M⁺/M+2 isotopic signature.[5][8]

-

FTIR Spectroscopy confirms the presence of all key functional groups: the N-H of the dihydroquinoline ring, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds.

-

NMR Spectroscopy (¹H, ¹³C, and COSY) provides the definitive atomic connectivity. The number of signals, their chemical shifts, integrations, and coupling patterns—validated by COSY correlations—allow for the unambiguous assignment of every proton and carbon in the molecule, confirming the 2,2,4-trimethyl substitution and, crucially, the 6-position of the bromine atom on the aromatic ring.

By integrating these distinct yet complementary datasets, we construct a robust and self-validating case for the structure of the target compound, ensuring the scientific integrity required for its use in research and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C12H14BrN) [pubchemlite.lcsb.uni.lu]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectra of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into molecular structure with exceptional resolution. For researchers, scientists, and professionals in drug development, a meticulous understanding of a molecule's NMR signature is fundamental for structural elucidation, purity assessment, and quality control. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting its predicted spectral features, we aim to provide a framework for interpreting empirical data, grounded in the principles of chemical environment, electron density, and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

The spectral characteristics of this compound are a direct consequence of its unique architecture. The molecule features a dihydroquinoline core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridine ring. Key substituents—a bromine atom on the aromatic ring and three methyl groups on the heterocyclic portion—introduce distinct electronic and steric effects that are critical for interpreting the NMR data.

To facilitate a clear and unambiguous discussion of the NMR assignments, the atoms are numbered according to IUPAC nomenclature for the quinoline ring system.

Caption: IUPAC numbering for the this compound core structure.

¹H NMR Spectral Analysis: A Proton-by-Proton Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.[1][2]

Predicted Proton Assignments

-

Aromatic Protons (H-5, H-7, H-8): These protons are attached to the benzene ring and are therefore deshielded, appearing in the downfield region of the spectrum (typically δ 6.5-7.5 ppm).

-

H-8: This proton is ortho to the nitrogen-bearing carbon (C-8a) and meta to the bromine at C-6. It is expected to appear as a doublet around δ 6.6-6.8 ppm, split by the adjacent H-7 proton (J ≈ 8-9 Hz).

-

H-7: Located ortho to the bromine atom, this proton will be a doublet of doublets. It is coupled to H-8 (ortho coupling, J ≈ 8-9 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be around δ 7.0-7.2 ppm.

-

H-5: This proton is meta to the bromine and will appear as a doublet due to the small meta coupling with H-7 (J ≈ 2-3 Hz). It is expected to be the most deshielded of the aromatic protons, appearing around δ 7.2-7.4 ppm.

-

-

Olefinic Proton (H-3): The proton on the C3-C4 double bond is in an electron-rich environment and is expected to appear as a singlet around δ 5.3-5.5 ppm. Any allylic coupling to the C4-methyl protons would be very small (<1 Hz) and may only result in slight peak broadening.

-

N-H Proton: The proton attached to the nitrogen atom is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet anywhere from δ 3.5 to 5.0 ppm.

-

Methyl Protons (C2-CH₃ and C4-CH₃): These protons are in the shielded, aliphatic region of the spectrum.

-

C2-gem-dimethyl Protons: The two methyl groups at the C2 position are chemically equivalent. Lacking any adjacent protons to couple with, they will produce a single, sharp signal integrating to 6 protons. This peak is expected around δ 1.2-1.4 ppm.

-

C4-methyl Protons: The methyl group at the C4 position is attached to the double bond. It will appear as a singlet (or a very finely split quartet due to allylic coupling) integrating to 3 protons, likely in the range of δ 2.0-2.2 ppm.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| C2-(CH₃)₂ | 1.2 - 1.4 | s (singlet) | N/A | 6H |

| C4-CH₃ | 2.0 - 2.2 | s (singlet) | N/A | 3H |

| N-H | 3.5 - 5.0 (broad) | br s (broad singlet) | N/A | 1H |

| H-3 | 5.3 - 5.5 | s (singlet) | N/A | 1H |

| H-8 | 6.6 - 6.8 | d (doublet) | Jortho ≈ 8-9 | 1H |

| H-7 | 7.0 - 7.2 | dd (doublet of doublets) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |

| H-5 | 7.2 - 7.4 | d (doublet) | Jmeta ≈ 2-3 | 1H |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), making it a powerful tool for identifying the carbon framework.[3][4][5] For this compound, all 13 carbon atoms are chemically distinct and should produce 13 unique signals.

Predicted Carbon Assignments

-

Aliphatic Carbons (δ 15-60 ppm):

-

C4-CH₃: Expected at δ 18-22 ppm.

-

C2-(CH₃)₂: Expected at δ 28-32 ppm.

-

C2: This quaternary sp³ carbon is deshielded by the adjacent nitrogen and is predicted to be around δ 50-55 ppm. Its signal will likely be of lower intensity.

-

-

Olefinic and Aromatic Carbons (δ 110-150 ppm):

-

C-6: The carbon directly bonded to the bromine atom (ipso-carbon) will have its chemical shift significantly influenced by the halogen. It is expected around δ 115-118 ppm. This quaternary carbon signal will be weak.

-

C-8, C-5, C-7: These protonated aromatic carbons will appear in the δ 120-130 ppm range. Their precise order can be confirmed with 2D NMR experiments.

-

C-3: This protonated sp² carbon of the double bond is expected around δ 122-126 ppm.

-

C-4, C-4a, C-8a: These three quaternary carbons will have weak signals. C-4 (part of the double bond) is predicted around δ 130-135 ppm. The two bridgehead carbons, C-4a and C-8a, are expected in the δ 138-145 ppm region, with C-8a (adjacent to nitrogen) likely being the most deshielded.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C4-CH₃ | 18 - 22 | |

| C2-(CH₃)₂ | 28 - 32 | |

| C2 | 50 - 55 | Quaternary (weak signal) |

| C6 | 115 - 118 | Quaternary, attached to Bromine (weak signal) |

| C3 | 122 - 126 | |

| C8, C5, C7 | 120 - 130 | Order may vary |

| C4 | 130 - 135 | Quaternary (weak signal) |

| C4a, C8a | 138 - 145 | Quaternary bridgehead carbons (weak signals) |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The protocol described below is designed as a self-validating system, ensuring data integrity from sample preparation to final analysis.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 40-60 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power and well-characterized residual solvent peaks.

-

Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean glass vial. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve optimal signal dispersion and resolution.[6]

-

¹H NMR Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker systems).

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~16 ppm, centered around 6 ppm to encompass both aromatic and aliphatic regions.

-

Relaxation Delay (D1): 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

-

Number of Scans (NS): 16 scans are typically sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required to obtain a good signal due to the low abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. This step is critical for ensuring data is comparable across different experiments and instruments.

References

mass spectrometry data for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the mass spectrum of this halogenated heterocyclic compound. We will explore the ionization behavior, predict characteristic fragmentation patterns based on first principles, and provide a validated protocol for experimental replication.

Introduction: The Analytical Imperative

This compound (C₁₂H₁₄BrN) is a heterocyclic compound of significant interest, often utilized as a building block in organic synthesis and as a derivative of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is widely used in the rubber industry.[1] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and metabolite identification.

Mass spectrometry (MS) stands as a definitive analytical technique for this purpose. It provides two critical pieces of information: the exact molecular weight and a distinct fragmentation "fingerprint" that enables unambiguous structural elucidation. This guide focuses on interpreting the mass spectrum obtained via Electron Ionization (EI), a robust and highly reproducible technique ideal for creating standardized, library-searchable data for small molecules like this.[2][3]

Ionization Rationale: Why Electron Ionization (EI)?

For volatile and thermally stable small organic molecules, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the gold standard.

-

Mechanism of EI: In the EI source, the analyte molecule, introduced in the gas phase, is bombarded by a high-energy electron beam (typically standardized at 70 eV).[2] This energetic collision is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺) .[2]

-

Energetics and Fragmentation: The 70 eV energy is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[2] The excess energy is deposited into the molecular ion, causing it to enter an excited vibrational state. To return to a more stable, lower-energy state, the ion rapidly undergoes a series of predictable bond cleavages and rearrangements, generating a cascade of smaller fragment ions.[2][3]

-

The Value of "Hard" Ionization: While techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and often preserve the molecular ion, the extensive and reproducible fragmentation produced by EI is its greatest strength. This fragmentation pattern is a unique signature of the molecule's structure, providing a rich dataset for definitive identification.

Deconstructing the Mass Spectrum: A Predicted Analysis

The mass spectrum of this compound is predicted to exhibit several key features. The analysis begins with the molecular ion and proceeds to the major fragmentation pathways.

The Molecular Ion (M•⁺): The Bromine Isotope Signature

The molecular formula is C₁₂H₁₄BrN. The monoisotopic mass is calculated to be 251.0310 Da .[4]

A critical and unmistakable feature of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion will appear not as a single peak, but as a characteristic doublet:

-

M•⁺ peak: at m/z 251 (containing ⁷⁹Br)

-

(M+2)•⁺ peak: at m/z 253 (containing ⁸¹Br)

These two peaks will have nearly identical intensities, and this "A+2" pattern will be mirrored in every fragment ion that retains the bromine atom. This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown analyte.

Primary Fragmentation Pathways

The fragmentation of the molecular ion (m/z 251/253) is governed by the drive to form the most stable possible cations and neutral radicals.[5] For this molecule, the most probable cleavages are initiated at the sterically hindered gem-dimethyl group and the C-Br bond.

-

α-Cleavage: Loss of a Methyl Radical (•CH₃) This is anticipated to be the most favorable and dominant fragmentation pathway. The cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage) results in the loss of a methyl radical (15 Da) and the formation of a highly stabilized tertiary carbocation. This ion is further stabilized by resonance with the aromatic ring. This leads to the base peak of the spectrum.

-

[M - 15]⁺: This fragment will produce a strong doublet at m/z 236/238 .

-

-

Loss of the Bromine Radical (•Br) Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway is less favorable than methyl loss due to the relative strength of the aromatic C-Br bond but should still produce a significant peak.

-

[M - Br]⁺: This fragment will appear as a single peak (as the bromine is lost) at m/z 172 .

-

-

Retro-Diels-Alder (RDA) Fragmentation The dihydroquinoline ring system is susceptible to a retro-Diels-Alder (RDA) reaction. This involves the concerted cleavage of two bonds in the heterocyclic ring, resulting in the elimination of a neutral alkene. For this structure, the RDA fragmentation would lead to the loss of isobutene (56 Da).

-

[M - C₄H₈]•⁺: This would result in a fragment ion at m/z 195/197 .

-

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Mass Spectral Data

The key ions expected in the EI mass spectrum are summarized below for quick reference.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway | Expected Intensity |

| 251 / 253 | [C₁₂H₁₄BrN]•⁺ | - | Molecular Ion (M•⁺) | Moderate |

| 236 / 238 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-Cleavage | High (Base Peak) |

| 195 / 197 | [M - C₄H₈]•⁺ | C₄H₈ (56 Da) | Retro-Diels-Alder | Low to Moderate |

| 172 | [M - Br]⁺ | •Br (79/81 Da) | C-Br Bond Cleavage | Moderate |

| 157 | [M - Br - CH₃]⁺ | •Br, •CH₃ (94/96 Da) | Secondary Fragmentation | Low |

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for acquiring high-quality GC-MS data for the target analyte.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Dichloromethane, ethyl acetate, or methanol are suitable choices.

-

Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL (1-10 ppm) using the same solvent.

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

This protocol assumes a standard capillary GC system coupled to a single quadrupole mass spectrometer with an EI source.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/Splitless Injector

-

Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 20 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40 - 350

-

Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

-

The workflow for this analysis is outlined in the following diagram.

Caption: Standard operating procedure from sample preparation to data analysis.

Conclusion: A Framework for Confident Identification

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to predict and interpret complex data. The key identifiers for this compound are the distinct M•⁺ / (M+2)•⁺ doublet at m/z 251/253 and the dominant base peak at m/z 236/238, corresponding to the loss of a methyl group. By following the detailed experimental protocol provided, researchers can generate high-fidelity, reproducible data to confidently confirm the identity and structure of this important synthetic intermediate.

References

Introduction: The Structural Significance of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations, experimental protocols for spectral acquisition, and a detailed interpretation of the resulting spectroscopic data. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

This compound is a heterocyclic compound featuring a dihydroquinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous synthetic compounds with diverse biological activities.[1][2] The bromine atom at the 6-position offers a reactive site for further synthetic modifications, while the trimethyl substitution on the dihydro portion of the ring influences its stereochemistry and solubility.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for elucidating molecular structures. By measuring the absorption of infrared radiation by a molecule as a function of wavelength, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups.[3] This guide will predict and interpret the key vibrational frequencies expected for the title compound, providing a foundational framework for its empirical analysis.

Predicted Vibrational Modes: A Functional Group Analysis

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. A thorough analysis of these groups allows for a predictive interpretation of its FT-IR spectrum.

-

Secondary Aromatic Amine (N-H): The dihydroquinoline ring contains a secondary amine nitrogen atom. This will give rise to a distinct N-H stretching vibration, typically appearing as a single, sharp to medium band.[4][5] N-H bending vibrations are also expected at lower wavenumbers.

-

Aromatic System (C=C and C-H): The benzene ring portion of the molecule will exhibit C-H stretching vibrations above 3000 cm⁻¹. In-plane C=C stretching vibrations typically appear in the 1625-1430 cm⁻¹ region.[6] Out-of-plane C-H bending vibrations are highly dependent on the substitution pattern and are found at lower frequencies.

-

Alkyl Groups (C-H): The three methyl groups (two at the 2-position and one at the 4-position) will produce characteristic aliphatic C-H stretching absorptions below 3000 cm⁻¹.[7] Additionally, C-H bending (scissoring, rocking, and wagging) vibrations will be present in the fingerprint region. The gem-dimethyl group at the C2 position may result in a characteristic splitting of the C-H bending band.

-

Carbon-Nitrogen and Carbon-Bromine Bonds: The C-N stretching vibration of aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ range.[3][4] The carbon-bromine (C-Br) bond is expected to produce a strong stretching absorption at a much lower frequency, typically in the 690-515 cm⁻¹ range, which falls within the far-infrared or low-frequency end of the fingerprint region.[8][9][10]

Below is a diagram illustrating the logical relationship between the molecular structure and its expected FT-IR spectral regions.

Caption: Relationship between molecular structure and predicted IR regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of solid this compound. The causality behind each step is explained to ensure experimental integrity.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).

Methodology: Attenuated Total Reflectance (ATR)

The ATR technique is recommended for its simplicity and minimal sample preparation, which reduces the potential for sample contamination or modification.

-

Instrument Preparation and Background Scan:

-

Step 1.1: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol), then wipe dry with a lint-free tissue.

-

Step 1.2: Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample.

-

-

Sample Application:

-

Step 2.1: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Step 2.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

-

Data Acquisition:

-

Step 3.1: Set the acquisition parameters.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹. This range covers the vast majority of fundamental molecular vibrations.

-

Resolution: 4 cm⁻¹. This provides a good balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio.

-

Number of Scans: 32 scans. Co-adding multiple scans improves the signal-to-noise ratio by averaging out random noise.

-

-

Step 3.2: Initiate the sample scan. The instrument's software will perform the Fourier transform and display the final absorbance or transmittance spectrum.

-

-

Post-Acquisition:

-

Step 4.1: Clean the ATR crystal thoroughly as described in Step 1.1 to prepare for the next sample and prevent cross-contamination.

-

The following diagram outlines the experimental workflow for FT-IR analysis.

Caption: Experimental workflow for FT-IR spectrum acquisition via ATR.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3350 - 3310 | Medium | N-H Stretch | A single, relatively sharp peak characteristic of a secondary amine.[4] Its position can be influenced by hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Peaks in this region confirm the presence of the aromatic ring. |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl (CH₃) groups.[7] |

| 1650 - 1580 | Medium | N-H Bend | Bending (scissoring) vibration of the secondary amine.[3][4] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | A series of peaks, often sharp, indicating the carbon-carbon stretching within the aromatic ring. |

| 1470 - 1430 | Medium | Aliphatic C-H Bend (Asymmetric) | Bending of the methyl groups. |

| 1385 - 1365 | Medium | Aliphatic C-H Bend (Symmetric) | The symmetric "umbrella" mode of the methyl groups. A doublet may appear here due to the gem-dimethyl group at the C2 position. |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | This strong absorption is characteristic of aromatic amines and is a key identifier for the dihydroquinoline core.[4][5] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The position and number of these strong bands are diagnostic of the aromatic ring's substitution pattern. |

| 690 - 515 | Medium-Strong | C-Br Stretch | A key absorption confirming the presence of the bromine substituent. This band is in the low-frequency region and requires an instrument capable of reaching ~500 cm⁻¹.[9][10] |

Detailed Interpretation:

-

The 4000-2500 cm⁻¹ Region: This region is dominated by stretching vibrations involving hydrogen. The key peak to identify is the N-H stretch around 3330 cm⁻¹. Immediately to its right (lower wavenumber), a series of strong, sharp peaks between 2980-2850 cm⁻¹ will confirm the aliphatic C-H bonds of the trimethyl groups. Weaker, sharper peaks just above 3000 cm⁻¹ are attributable to the C-H bonds on the aromatic ring.

-

The 2500-1500 cm⁻¹ Region: The most prominent features here are the aromatic C=C stretching bands between 1600 and 1450 cm⁻¹ and the N-H bending vibration around 1620 cm⁻¹.[3][4] The latter can sometimes be obscured by the aromatic signals but is an important confirmatory peak.

-

The Fingerprint Region (<1500 cm⁻¹): This region is complex but contains highly diagnostic information. The strong C-N stretch (1335-1250 cm⁻¹) is a crucial indicator of the aromatic amine structure.[5] The C-H bending modes of the alkyl groups are also found here. Most importantly, the C-Br stretch should be identifiable in the 690-515 cm⁻¹ range.[8][9] Its presence is a direct confirmation of the bromine substitution. The unique combination of peaks in this entire region serves as the molecule's definitive fingerprint.

For absolute structural confirmation, it is best practice to correlate FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information on the carbon-hydrogen framework and molecular weight, respectively.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]